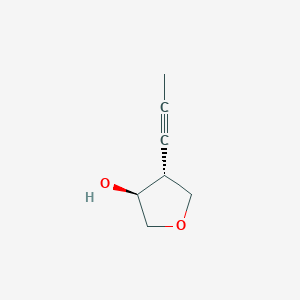
(3S,4R)-4-(prop-1-yn-1-yl)oxolan-3-ol
Vue d'ensemble
Description
(3S,4R)-4-(prop-1-yn-1-yl)oxolan-3-ol, also known as 4-propyn-1-ol or propargyl alcohol, is a three-carbon compound and a member of the class of compounds known as alkenols. It is a colorless liquid with a pleasant odour and a boiling point of around 132°C. It is soluble in water, alcohols, and ethers, and is used in a variety of applications, including as a solvent, a fuel, and in organic synthesis.
Applications De Recherche Scientifique
Gold-Catalyzed Synthesis
A study by Ye, He, and Zhang (2010) developed a solution for synthesizing various oxetan-3-ones, highlighting the use of propargylic alcohols, including compounds similar to (3S,4R)-4-(prop-1-yn-1-yl)oxolan-3-ol. This method operates without excluding moisture or air, offering a practical approach to synthesizing valuable substrates for drug discovery, notably oxetan-3-one, from propargyl alcohol (Ye, He, & Zhang, 2010).
Palladium-Catalyzed Oxidative Cyclization-Alkoxycarbonylation
Bacchi et al. (2005) investigated the catalytic reaction of 4-Yn-1-ones, including compounds similar to (3S,4R)-4-(prop-1-yn-1-yl)oxolan-3-ol, under oxidative carbonylation conditions. This process yielded various heterocyclic derivatives like tetrahydrofuran and dioxolane, highlighting the compound's role in synthesizing nitrogen-containing heterocycles (Bacchi et al., 2005).
Condensations of Glycerol to Cyclic Acetals
Research by Deutsch, Martin, and Lieske (2007) focused on the acid-catalyzed condensation of glycerol with chemicals like benzaldehyde and formaldehyde to form [1,3]dioxan-5-ols and [1,3]dioxolan-4-yl-methanols. This study is relevant for understanding the potential of (3S,4R)-4-(prop-1-yn-1-yl)oxolan-3-ol in forming novel platform chemicals from renewable materials (Deutsch, Martin, & Lieske, 2007).
Gold(I)-Catalyzed Intermolecular Cycloadditions
Faustino et al. (2012) demonstrated the efficiency of 3-(Propa-1,2-dien-1-yl)oxazolidin-2-one, a compound structurally related to (3S,4R)-4-(prop-1-yn-1-yl)oxolan-3-ol, in gold-catalyzed intermolecular cycloadditions to alkenes. This process enables the creation of highly substituted cyclobutane derivatives, which is significant in the context of chemical synthesis and drug development (Faustino et al., 2012).
Propriétés
IUPAC Name |
(3S,4R)-4-prop-1-ynyloxolan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-2-3-6-4-9-5-7(6)8/h6-8H,4-5H2,1H3/t6-,7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAEIWNLGEOGDDK-RNFRBKRXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC1COCC1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC#C[C@@H]1COC[C@H]1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4R)-4-(prop-1-yn-1-yl)oxolan-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[3-(3-Methylphenyl)prop-2-yn-1-yl]cyclopentan-1-ol](/img/structure/B1531748.png)
![{[(3R,4R)-4-hydroxyoxolan-3-yl]sulfanyl}(phenyl)methanone](/img/structure/B1531749.png)
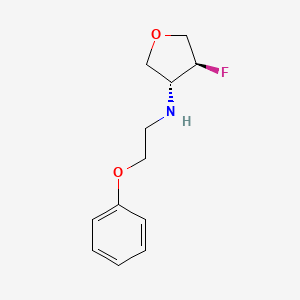
![(4Z)-4-[(4-fluorophenyl)methylidene]azepane hydrochloride](/img/structure/B1531755.png)
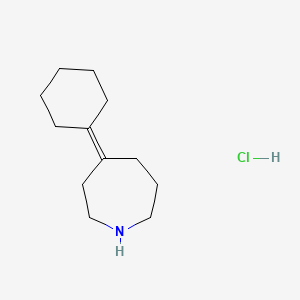
![2-(Pyridin-3-yl)-2,8-diazaspiro[4.5]decan-3-one dihydrochloride](/img/structure/B1531759.png)
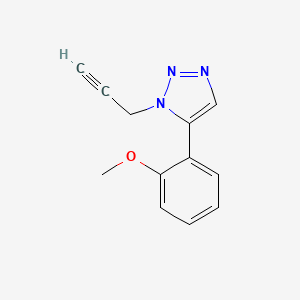
![1-(prop-2-yn-1-yl)-1H,4H,5H-naphtho[1,2-d][1,2,3]triazole](/img/structure/B1531764.png)
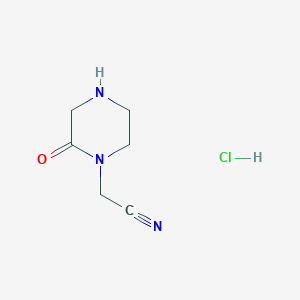
![(4Z)-4-[(oxan-4-yl)methylidene]azepane hydrochloride](/img/structure/B1531766.png)
![3-[(Pyridin-4-yl)methyl]-8-azabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1531768.png)
![4-[(4-Aminopiperidin-1-yl)methyl]-4-fluoro-1lambda6-thiane-1,1-dione dihydrochloride](/img/structure/B1531769.png)
![4-[(Oxolan-2-yl)methyl]piperidine hydrochloride](/img/structure/B1531770.png)
